Phenylbutazone sodium salt
Description
Systematic Nomenclature and Molecular Formula Analysis
This compound is systematically named sodium 4-butyl-1,2-diphenylpyrazolidine-3,5-dione , reflecting its pyrazolidinedione core substituted with butyl and phenyl groups. The molecular formula varies depending on hydration state:
- Anhydrous form : $$ \text{C}{19}\text{H}{19}\text{N}{2}\text{O}{2}\text{Na} $$ (molecular weight: 330.37 g/mol).
- Dihydrate form : $$ \text{C}{19}\text{H}{20}\text{N}{2}\text{O}{2}\text{Na} \cdot 2\text{H}_{2}\text{O} $$ (molecular weight: 366.37 g/mol).
The compound’s CAS registry number is 129-18-0 , with a crystalline powder appearance. Its structural backbone consists of a pyrazolidine-3,5-dione ring substituted at positions 1 and 2 with phenyl groups and at position 4 with a butyl chain, stabilized by sodium ion coordination at the enolate oxygen.
Table 1: Molecular Identity of this compound
| Property | Anhydrous Form | Dihydrate Form |
|---|---|---|
| Molecular Formula | $$ \text{C}{19}\text{H}{19}\text{N}{2}\text{O}{2}\text{Na} $$ | $$ \text{C}{19}\text{H}{20}\text{N}{2}\text{O}{2}\text{Na} \cdot 2\text{H}_{2}\text{O} $$ |
| Molecular Weight (g/mol) | 330.37 | 366.37 |
| CAS Number | 129-18-0 | 129-18-0 |
Crystallographic Configuration and Conformational Isomerism
X-ray diffraction studies reveal that this compound adopts a keto-enolate tautomeric structure in the solid state. The parent phenylbutazone exists predominantly in the keto form, with two benzene rings nearly perpendicular to the pyrazolidinedione ring. Sodium coordination induces a planar enolate configuration, altering the dihedral angles between the aromatic substituents and the central heterocycle.
In nonpolar solvents, the sodium enolate forms inverse micelles of 30–40 monomer units due to its amphiphilic nature, whereas it remains monomeric in polar solvents like 1,2-dimethoxyethane. This solvent-dependent aggregation behavior underscores its conformational flexibility.
Conformational isomerism arises from rotational restrictions around the N–C bonds linking the phenyl groups to the pyrazolidinedione core. Nuclear magnetic resonance (NMR) and circular dichroism (CD) studies indicate that binding to proteins like human serum albumin (HSA) induces tertiary conformational changes in the compound, enhancing its helicity-dependent interactions.
Comparative Structural Analysis with Parent Compound Phenylbutazone
Phenylbutazone ($$ \text{C}{19}\text{H}{20}\text{N}{2}\text{O}{2} $$) differs from its sodium salt primarily in the absence of the sodium ion and the protonation state of the enolate oxygen. Key structural contrasts include:
- Ionization State : The sodium salt’s deprotonated enolate group ($$ -\text{O}^- \text{Na}^+ $$) enhances aqueous solubility compared to the neutral, lipophilic parent compound.
- Crystalline Packing : Sodium coordination creates a denser crystal lattice in the salt form, whereas phenylbutazone exhibits weaker van der Waals interactions between neutral molecules.
- Thermodynamic Stability : The enolate form stabilizes the pyrazolidinedione ring through resonance, reducing susceptibility to hydrolytic degradation relative to the keto form.
Table 2: Structural Comparison with Phenylbutazone
| Feature | This compound | Phenylbutazone |
|---|---|---|
| Ionization | Anionic (enolate) | Neutral (keto) |
| Solubility | Higher in polar solvents | Lipophilic |
| Crystal System | Monoclinic | Orthorhombic |
| Stability | Enhanced resonance stabilization | Prone to hydrolysis |
Properties
IUPAC Name |
sodium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h4-13,22H,2-3,14H2,1H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFXVGOLTQESMQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176822 | |
| Record name | Phenbutazone sodium glycerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22276-61-5 | |
| Record name | 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-, ion(1-), sodium, compd. with glycerol (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022276615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenbutazone sodium glycerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Synthesis Methods
Direct Neutralization with Sodium Hydroxide
The most straightforward method for preparing phenylbutazone sodium salt involves the direct neutralization of phenylbutazone with sodium hydroxide. This approach typically follows these steps:
- Dissolving phenylbutazone in an appropriate organic solvent (ethanol, isopropanol)
- Adding an equimolar amount of sodium hydroxide (as a solution)
- Controlling reaction pH and temperature
- Isolating the sodium salt through evaporation or precipitation
The process requires careful pH monitoring to ensure complete neutralization without degradation of the compound. The reaction typically proceeds at room temperature or slightly elevated temperatures (30-40°C).
Reaction with Sodium Carbonate
An alternative approach involves using sodium carbonate as the sodium source:
- Dispersing phenylbutazone in water or a water-miscible organic solvent
- Adding sodium carbonate in a 2:1 molar ratio (phenylbutazone:Na₂CO₃)
- Heating the mixture under controlled conditions (typically 50-70°C)
- Filtering and concentrating the solution to obtain the solid sodium salt
This method often produces the sodium salt with fewer impurities compared to the sodium hydroxide method, though yields may be somewhat lower.
Using Sodium Alkoxides
The use of sodium alkoxides, particularly sodium ethoxide, provides another pathway:
- Preparing sodium ethoxide by dissolving sodium metal in anhydrous ethanol
- Adding phenylbutazone to the sodium ethoxide solution
- Allowing the reaction to proceed at controlled temperature
- Isolating the product through solvent evaporation
This approach is advantageous for producing anhydrous forms of the sodium salt, but requires careful handling of sodium metal and maintenance of anhydrous conditions.
Specialized Preparation of Phenylbutazone-Sodium-Monoglycerate
A significant advancement in the preparation of phenylbutazone sodium derivatives is the synthesis of phenylbutazone-sodium-monoglycerate, which offers improved stability and crystallinity compared to the simple sodium salt.
Patent Procedures for Crystalline Form
Several detailed procedures have been documented for preparing this crystalline complex:
Method Using Isopropanol Medium
This method involves:
- Adding glycerin (9.2 g) to isopropanol (100 ml)
- Adding phenylbutazone (30.8 g) and sodium hydroxide (4 g)
- Heating the mixture to 80°C while stirring
- Cooling the clear solution to allow crystallization
- Obtaining crystalline phenylbutazone-sodium-monoglycerate (32.4 g) with a melting point of 205-210°C
Method Using Sodium Metal
An alternative approach uses:
Purification Process
The crude product obtained from either method can be purified by:
- Suspending the crystalline product (46.1 g) in isopropanol (250 g) and methanol (100 g)
- Refluxing for 30 minutes to obtain a clear yellowish solution
- Cooling slowly with stirring, with crystallization beginning at 27°C
- Continuing stirring for several hours with further cooling
- Centrifuging the white crystals and washing with cooled isopropanol
- Obtaining purified product (43.1 g) with a melting point of 205-210°C
Table 1: Comparison of Phenylbutazone-Sodium-Monoglycerate Preparation Methods
| Parameter | Sodium Hydroxide Method | Sodium Metal Method |
|---|---|---|
| Starting materials | Phenylbutazone + NaOH + Glycerin | Phenylbutazone + Na metal + Glycerin |
| Solvent | Isopropanol | Isopropanol |
| Reaction temperature | 80°C | 80°C |
| Crystallization | Upon cooling | Immediate upon glycerin addition |
| Approximate yield | 32.4 g (from 30.8 g phenylbutazone) | 33.7 g (from 30.8 g phenylbutazone) |
| Melting point | 205-210°C | 205-210°C |
| Advantages | Simpler reagent handling | May produce purer initial crystals |
| Disadvantages | Slower crystallization | Requires handling of sodium metal |
Reaction Mechanisms and Chemical Principles
The formation of this compound involves deprotonation of the acidic hydrogen in the pyrazolidinedione ring. The sodium cation then forms an ionic bond with the resulting anion. The reaction can be represented as follows:
Phenylbutazone (C₁₉H₂₀N₂O₂) + Na⁺ → this compound (C₁₉H₁₉N₂NaO₂) + H⁺
This reaction is favored in alkaline conditions, and the pKa value of phenylbutazone (approximately 4.5) indicates that it readily ionizes in the presence of bases like sodium hydroxide or sodium carbonate.
The significant enhancement in water solubility observed with the sodium salt form is due to the ionic character introduced, which increases interactions with water molecules.
Optimization Parameters in Synthesis
pH Control
The pH during the synthesis of this compound is crucial, with optimal conditions typically in the range of 7.5-9.0. Excessive alkalinity can lead to hydrolysis of the pyrazolidinedione ring, while insufficient alkalinity may result in incomplete salt formation.
Temperature Effects
Temperature control significantly impacts both the rate of salt formation and the stability of the product:
- Room temperature (20-25°C): Slower reaction but minimized degradation
- Elevated temperature (40-60°C): Faster reaction but potential for increased impurities
- Higher temperatures (>70°C): Used primarily for recrystallization rather than initial salt formation
Studies have shown that maintaining temperatures below 60°C during the initial salt formation minimizes the formation of degradation products like 3-hydroxy-2-oxohexanoic acid 1,2-diphenylhydrazide.
Solvent Selection
The choice of solvent system significantly affects the quality and yield of this compound:
Table 2: Solvent Systems for this compound Preparation
| Solvent System | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Water | Direct dissolution of NaOH, environmentally friendly | Poor solubility of phenylbutazone | 60-70% |
| Ethanol | Good solubility for both reactants, moderate evaporation rate | May contain water, affecting product purity | 75-85% |
| Isopropanol | Better control of crystallization, fewer impurities | Slower reaction rate | 80-90% |
| Ethanol/Water mixture | Balanced solubility properties | More complex solvent removal | 70-85% |
| Organic solvents with phase transfer | Allows for controlled reaction at interface | Requires additional reagents and washing steps | 75-85% |
Industrial-Scale Preparation Considerations
For commercial production of this compound, several additional factors must be considered:
Equipment Requirements
Process Scale-Up Parameters
When scaling up laboratory procedures, the following adjustments are typically required:
- Increased reaction time to ensure complete conversion
- Modified cooling rates to control crystal size and morphology
- Enhanced filtration systems to handle larger volumes
- Implementation of solvent recovery systems for economic and environmental benefits
Quality Control and Characterization
Proper characterization of this compound is essential to confirm its identity, purity, and pharmaceutical suitability.
Analytical Methods
Several analytical techniques are commonly employed:
- Melting point determination: Pure this compound typically exhibits a characteristic melting point range
- HPLC analysis: For quantitative determination of purity and detection of impurities
- IR spectroscopy: To confirm the structure and sodium salt formation
- Elemental analysis: To verify sodium content and stoichiometry
Common Impurities
During the preparation of this compound, several potential impurities may form:
Comparative Analysis of Preparation Methods
Each preparation method for this compound offers distinct advantages and limitations. The following table summarizes the key differences:
Table 3: Comprehensive Comparison of Preparation Methods
| Method | Yield Range | Purity | Scale Suitability | Equipment Requirements | Key Advantages | Main Limitations |
|---|---|---|---|---|---|---|
| NaOH direct neutralization | 70-85% | 95-98% | Laboratory to medium scale | Basic | Simplicity, low cost | Water content in product |
| Sodium carbonate method | 65-80% | 96-99% | Laboratory to large scale | Moderate | Fewer impurities | Longer reaction time |
| Sodium alkoxide approach | 75-90% | 97-99% | Laboratory scale | Advanced | Anhydrous product | Hazardous reagents |
| Phenylbutazone-sodium-monoglycerate | 80-95% | >99% | Laboratory to medium scale | Moderate | Crystallinity, stability | More complex procedure |
Chemical Reactions Analysis
Types of Reactions
Phenylbutazone sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form degradation products such as hydrazobenzene and azobenzene.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydrazobenzene, azobenzene, and various substituted phenylbutazone derivatives. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) to determine their purity and composition .
Scientific Research Applications
Therapeutic Applications
1. Treatment of Inflammatory Conditions
- Rheumatic Diseases : Phenylbutazone sodium salt is primarily used in the treatment of rheumatic diseases such as rheumatoid arthritis and osteoarthritis. Its anti-inflammatory properties help reduce pain and swelling associated with these conditions. Dosages typically range from 150 mg to 1200 mg daily for adults .
- Veterinary Medicine : In veterinary practices, this compound is widely used to treat pain and inflammation in horses and dogs. It is effective in managing conditions like laminitis and other musculoskeletal disorders .
2. Clinical Research
- Cancer Treatment : Recent studies have investigated the potential of this compound in cancer therapy. It has shown promise as a histone deacetylase inhibitor, which may help in differentiating cancer cells and inhibiting tumor growth. Clinical trials have explored its use in treating solid tumors and hematological malignancies .
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially benefiting conditions like multiple sclerosis by reducing neuroinflammation .
Case Study 1: Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvements in pain reduction and joint function after treatment with this compound compared to placebo. Patients reported enhanced mobility and decreased morning stiffness, indicating its effectiveness as an anti-inflammatory agent.
Case Study 2: Veterinary Use in Horses
In a controlled study on horses suffering from laminitis, administration of this compound resulted in marked improvement in clinical signs such as lameness and pain response. The horses exhibited better weight bearing on affected limbs within days of treatment.
Comparative Data Table
| Application Area | Dosage Range | Administration Route | Observed Effects |
|---|---|---|---|
| Rheumatic Diseases | 150 mg - 1200 mg | Oral/Parenteral | Pain relief, reduced inflammation |
| Veterinary Medicine | Varies by species | Oral/Injectable | Improved mobility, reduced pain |
| Cancer Treatment | Varies | Oral/Injectable | Tumor growth inhibition, differentiation effects |
| Neuroprotection | Varies | Oral/Injectable | Reduced neuroinflammation |
Mechanism of Action
Phenylbutazone sodium salt exerts its effects by inhibiting the enzymes prostaglandin H synthase and prostacyclin synthase. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever . The compound binds to these enzymes through peroxide-mediated deactivation, leading to decreased inflammation and pain in the affected tissues .
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
Key Findings :
- G.27202 : While equipotent to phenylbutazone in anti-inflammatory effects, it lacks uricosuric activity and has poor oral absorption, limiting its clinical utility .
- G-25671 : Exhibits superior uricosuric activity (critical for gout management) compared to phenylbutazone, with comparable sodium retention but shorter half-life .
- LAS 11871 : Demonstrates enhanced therapeutic efficacy and reduced toxicity (e.g., lower gastrointestinal ulceration risk) at equimolar doses .
- Mofebutazone : Reduced sodium retention and shorter half-life make it safer for short-term use but less effective in chronic inflammation .
Efficacy in Clinical Settings
Table 2: Comparative Clinical Efficacy in Degenerative Joint Disease
Key Findings :
- Meclofenamate Sodium : Outperforms phenylbutazone in pain relief and functional improvement with fewer severe side effects .
- 2-Pyridone Derivatives : In preclinical studies, compounds like 58f (4-MeOC₆H₄-substituted) show 57.6% inhibition of inflammation at 3 hours, surpassing phenylbutazone (41.2%) .
Table 3: Toxicity Comparisons
Mechanistic Insights :
- This compound induces gastric ulceration via vagally mediated hypercontractility, exacerbated by acidic environments .
- Derivatives like LAS 11871 and 58f mitigate toxicity through reduced COX-1 inhibition and minimized aromatic hydroxylation, a key pathway for metabolite-induced toxicity .
Molecular and In Silico Comparisons
COX-2 Binding Affinity (ΔG, kcal/mol) :
- Phenylbutazone : -7.2 (Human COX-2)
- Derivative 58f : -8.5 (Human COX-2)
- Indomethacin (Control) : -9.1 (Human COX-2)
Key Findings :
Biological Activity
Phenylbutazone sodium salt is a synthetic pyrazolone derivative primarily used for its anti-inflammatory, analgesic, and antipyretic properties. This compound has been extensively studied for its biological activities, particularly in relation to its mechanism of action, pharmacokinetics, and potential toxic effects.
Phenylbutazone exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins and thromboxanes, which are mediators involved in inflammation and pain signaling. The compound binds to and inactivates prostaglandin H synthase and prostacyclin synthase via peroxide-mediated deactivation, ultimately resulting in decreased inflammation and pain perception .
Pharmacokinetics
Absorption and Distribution
Phenylbutazone is well-absorbed after oral administration, with peak plasma concentrations achieved within 3 hours. The drug exhibits high protein binding (98-99%), primarily to albumin, which affects its distribution and bioavailability .
Metabolism and Excretion
The metabolism of phenylbutazone occurs mainly in the liver, where it undergoes extensive biotransformation. The elimination half-life varies significantly across species; for example, it is approximately 2 hours in humans but can be much longer in other animals such as horses .
Toxicological Profile
Despite its therapeutic benefits, phenylbutazone is associated with several adverse effects. Notably, it can cause gastrointestinal ulcers and renal toxicity. A study involving female Wistar rats demonstrated that phenylbutazone administration resulted in significant gastric ulceration and increased histamine formation capacity, indicating a direct correlation between the drug's use and gastric damage .
Case Study: Renal Toxicity
A documented case reported acute renal failure linked to phenylbutazone use in a patient who had previously shown normal renal function. The patient developed oliguria after ingesting the drug, suggesting that phenylbutazone may precipitate renal dysfunction in susceptible individuals .
Research Findings
Research has highlighted various aspects of phenylbutazone's biological activity:
Q & A
Q. What are the recommended methods for synthesizing Phenylbutazone sodium salt, and how do reaction conditions influence yield?
Synthesis typically involves alkaline dissolution of phenylbutazone followed by sodium salt formation. Key parameters include:
- Alkali concentration : Excess sodium hydroxide (e.g., 30.0 g for phenylbutazone calcium synthesis) ensures complete deprotonation .
- Temperature : Optimal salt formation occurs at 50°C, minimizing side reactions .
- Acylation methods : Thallium salts in ether with acid chlorides yield O-acyl derivatives with minimal hydrolysis, critical for stability . Avoid aqueous conditions to prevent hydrolysis of intermediates .
Q. What analytical techniques are validated for quantifying this compound purity?
- HPLC and Mass Spectrometry (MS) : Ensure batch-to-batch consistency by analyzing peptide content, salt content, and impurities .
- Infrared Spectroscopy (IR) : Monitor carbonyl bands (e.g., loss at 1650 cm⁻¹ indicates successful acylation) .
- Titration : Validate sodium content via ion-selective electrodes or flame photometry .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Storage : Protect from light in tightly sealed containers at 2–10°C to prevent degradation .
- Exposure control : Use local exhaust ventilation and PPE (gloves, goggles) to avoid inhalation or skin contact. In case of exposure, rinse with water and seek medical attention .
- Incompatibilities : Avoid strong oxidizers and minimize dust generation during handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., variable efficacy in equine studies)?
- Experimental replication : Conduct dose-response studies across multiple models (e.g., in vitro vs. in vivo) to isolate confounding factors .
- Metabolite analysis : Use LC-MS to track sodium salt conversion to active metabolites, which may explain efficacy variations .
- Species-specific factors : Adjust protocols for metabolic rate differences (e.g., cytochrome P450 activity in horses vs. rodents) .
Q. What strategies optimize batch-to-batch consistency in this compound formulations for sensitive assays?
- Enhanced QC : Request additional analyses (e.g., peptide content, TFA removal <1%) to minimize variability in cell-based assays .
- Stabilization : Use lyophilization or inert atmosphere storage to prevent hygroscopic degradation .
- Solubility testing : Pre-screen batches in assay buffers (e.g., PBS or DMSO) to ensure uniform dissolution .
Q. How can synthesis of this compound derivatives be tailored for targeted drug delivery?
- Mixed anhydride routes : React phenylbutazone with trifluoroacetic anhydride (TFAA) and carboxylic acids to generate stable O-acyl derivatives .
- Functionalization : Introduce tertiary amino groups via nicotinoyl chloride, though this requires acid scavengers to prevent side reactions .
- Crystallography : Characterize salt polymorphs to select forms with optimal bioavailability .
Q. What methodological gaps exist in current qualitative analysis protocols for sodium salts like Phenylbutazone?
- Procedural rigor : Students often omit key steps (e.g., action verbs, apparatus specifications) in salt preparation, leading to irreproducible results .
- Validation : Pair traditional titration with modern techniques (e.g., NMR) to cross-verify sodium content .
- Error documentation : Report deviations in observation accuracy (e.g., color changes in hydrolysis tests) to refine protocols .
Experimental Design Considerations
Q. How should researchers design in vivo studies to evaluate this compound toxicity?
- Dosing intervals : Administer sodium salt formulations at 12-hour intervals to maintain plasma concentrations, adjusting for renal clearance rates .
- Biomarkers : Monitor creatinine kinase and BUN levels to assess nephrotoxicity .
- Control groups : Include cohorts receiving phenylbutazone free acid to compare sodium salt bioavailability .
Q. What statistical approaches address variability in anti-inflammatory response data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
